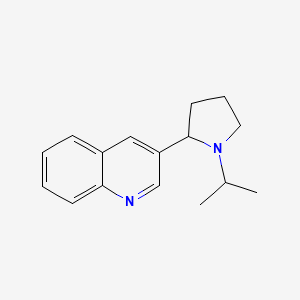

3-(1-Isopropylpyrrolidin-2-yl)quinoline

Beschreibung

Eigenschaften

Molekularformel |

C16H20N2 |

|---|---|

Molekulargewicht |

240.34 g/mol |

IUPAC-Name |

3-(1-propan-2-ylpyrrolidin-2-yl)quinoline |

InChI |

InChI=1S/C16H20N2/c1-12(2)18-9-5-8-16(18)14-10-13-6-3-4-7-15(13)17-11-14/h3-4,6-7,10-12,16H,5,8-9H2,1-2H3 |

InChI-Schlüssel |

ISVVHSDJIYIBQN-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)N1CCCC1C2=CC3=CC=CC=C3N=C2 |

Herkunft des Produkts |

United States |

Structure Activity Relationship Sar Investigations of 3 1 Isopropylpyrrolidin 2 Yl Quinoline Derivatives

Elucidation of Key Pharmacophoric Elements in Quinoline-Pyrrolidine Hybrids

The combination of a quinoline (B57606) ring and a pyrrolidine (B122466) moiety into a single molecular entity creates a hybrid structure with significant therapeutic potential. semanticscholar.org The quinoline scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. ijresm.comrsc.orgresearchgate.net The nitrogen-containing heterocyclic skeleton of quinoline is fundamental to its biological activity, which can be fine-tuned by the nature of substituents around this core. researchgate.net

The hybridization approach, which combines two or more distinct pharmacophoric features, is a strategy to develop molecules with enhanced efficacy. semanticscholar.org In the case of quinoline-pyrrolidine hybrids, the quinoline part often acts as an intercalating agent or a binding motif to biological targets, while the pyrrolidine ring can influence solubility, metabolic stability, and receptor interactions. semanticscholar.orgnih.gov The pyrrolidine ring, a saturated heterocycle, allows for a three-dimensional exploration of the pharmacophore space due to its non-planar nature. nih.gov

Impact of Substituent Modifications on Biological Activities

The biological activity of quinoline derivatives can be significantly modulated by the introduction of various substituents onto the quinoline ring. nih.gov These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of substituents on the quinoline ring plays a crucial role in determining the compound's biological activity. The pKa values of quinolines, which are related to their electronic structure, can influence their accumulation in target sites, such as the food vacuoles of parasites in the case of antimalarials. acs.org

Electron-withdrawing groups (EWGs): Moderately electron-withdrawing substituents are often suggested to enhance the activity of certain quinoline-based drugs. acs.org For example, the presence of a chloro-substituent has been shown to enhance the antileishmanial activity of some quinoline derivatives. rsc.org Halogen atoms like fluorine are also incorporated to modify properties like lipophilicity and metabolic stability. nih.gov

Electron-donating groups (EDGs): The introduction of electron-donating groups can also modulate activity. For instance, the presence of a phenol (B47542) ring as a substituent on the quinoline scaffold has been shown to modify the antioxidant activity of certain derivatives. rsc.org

The following table summarizes the general effects of electron-withdrawing and electron-donating groups on the properties of quinoline derivatives based on related studies.

| Substituent Type | Example Groups | General Effect on Quinoline Ring | Potential Impact on Biological Activity | Reference |

| Electron-Withdrawing | -Cl, -F, -CF3 | Decrease electron density, increase acidity | Can enhance activity by altering pKa and improving target interaction | rsc.orgacs.org |

| Electron-Donating | -OH, -OCH3, Alkyl | Increase electron density, increase basicity | Can modulate activity and solubility | rsc.org |

Positional Isomerism Effects

The position of substituents on the quinoline ring is a critical factor in determining the biological activity. Different positional isomers can exhibit vastly different pharmacological profiles. For example, in a series of 4-aminoquinolines, a substituent at the 3-position of the quinoline ring was found to be absolutely critical for their antagonist potency against the α2C-adrenoceptor. researchgate.net

Similarly, substitutions at various other positions have been shown to be important:

Position 2 and 4: Disubstitution at the 2 and 4 positions of the quinoline ring has been highlighted as important in the development of new anti-cancer agents. ijresm.com

Position 7: Substitutions at this position with groups like piperazine (B1678402) or pyrrolidine rings have led to active antibacterial compounds. slideshare.net

Position 8: The presence of a hydroxyl group at the 8-position is known to confer antimicrobial activity, often through chelation with metal ions. iosrjournals.org

The following table illustrates the importance of substituent position on the activity of various quinoline derivatives from different studies.

| Position of Substitution | Type of Substituent | Resulting Biological Activity | Reference |

| 2, 4 | Various | Anticancer | ijresm.com |

| 3 | Methanol | α2C-adrenoceptor antagonist | researchgate.net |

| 7 | Piperazine, Pyrrolidine | Antibacterial | slideshare.net |

| 8 | Hydroxyl | Antimicrobial | iosrjournals.org |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry is a paramount consideration in the SAR of chiral molecules like 3-(1-isopropylpyrrolidin-2-yl)quinoline, which contains a chiral center in the pyrrolidine ring. The spatial arrangement of substituents can dramatically affect the interaction of a molecule with its biological target, which is often a chiral protein or enzyme. psu.edursc.org

For many chiral quinoline alkaloids, the absolute configuration and enantiomeric purity are crucial for their biological activity. psu.edursc.org It has been found that different enantiomers of a chiral drug can have different, and sometimes even opposing, pharmacological effects. For instance, in a study of quinoline derivatives as α2C-adrenoceptor antagonists, substitutions on the piperazine ring (a related heterocyclic amine) exerted a significant and stereospecific beneficial effect on the receptor affinity and potency. researchgate.net

The determination of the absolute configuration of chiral centers is therefore essential in drug development. psu.edursc.org The different spatial orientation of substituents can lead to different binding modes to enantioselective proteins, resulting in varied biological profiles. nih.gov

Molecular Mechanisms and Target Identification of 3 1 Isopropylpyrrolidin 2 Yl Quinoline Analogues

Enzyme Inhibition Studies

Quinoline (B57606) derivatives have been identified as potent inhibitors of various enzymes, playing a crucial role in the modulation of numerous biological pathways. Their inhibitory activity is a key aspect of their therapeutic potential.

The effectiveness of quinoline analogues as enzyme inhibitors is quantified by their inhibitory potency, commonly expressed as the half-maximal inhibitory concentration (IC50). Kinetic studies are crucial to understand the mechanism of inhibition, which can be competitive, non-competitive, or mixed-type.

For instance, a series of novel 4-N-phenylaminoquinoline derivatives were synthesized and evaluated for their anti-cholinesterase activities. One of the most potent compounds, 11g , demonstrated significant inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 1.94 µM and 28.37 µM, respectively. Kinetic analysis revealed that this compound acts as a mixed-type inhibitor for AChE, suggesting it can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com

Similarly, in a study of novel quinolinyl-iminothiazolines as alkaline phosphatase inhibitors, compound 6g was identified as a potent non-competitive inhibitor with an IC50 value of 0.337 µM and a Ki value of 0.47 µM. tandfonline.com The inhibitory potency of these compounds is often influenced by the nature and position of substituents on the quinoline ring.

Research has identified several key enzyme targets for quinoline analogues, highlighting their potential in treating a range of diseases from parasitic infections to cancer.

Falcipain-2: This cysteine protease is a crucial enzyme in the life cycle of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Falcipain-2 is involved in the degradation of hemoglobin, which provides essential amino acids for the parasite. nih.gov Quinoline-based compounds, including quinoline-triazole hybrids, have been developed as inhibitors of Falcipain-2. nih.govscispace.com These compounds can arrest the development of the parasite at the trophozoic stage, making Falcipain-2 a promising target for antimalarial drug design. nih.gov Other chemotypes like isoquinolines have also been identified as inhibitors of this enzyme. researchgate.net

Pyruvate (B1213749) Kinase M2 (PKM2): PKM2 is a key enzyme in the glycolytic pathway and is highly expressed in many cancer cells, playing a critical role in tumor metabolism and growth. nih.govnih.govresearchgate.net Quinoline derivatives, such as 8-quinolinesulfonamides and naphthoquinone derivatives, have been investigated as modulators of PKM2. nih.govnih.govresearchgate.net These compounds can either inhibit or activate PKM2, thereby affecting the metabolic pathways that cancer cells rely on for proliferation. nih.govnih.gov For example, some natural compounds like silibinin and ellagic acid have been identified as competitive inhibitors of PKM2, while curcumin and resveratrol act as non-competitive inhibitors. mdpi.com

Acetylcholinesterase (AChE): AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com Numerous quinoline derivatives have been developed as AChE inhibitors. researchgate.netunicz.it For example, certain quinolinones have shown potent and selective non-competitive inhibition of human recombinant AChE, with Ki values in the nanomolar range. mdpi.com Kinetic studies have shown that some quinoline analogues can act as mixed-type inhibitors, binding to both the catalytic and peripheral sites of the enzyme. mdpi.com

DT-Diaphorase (NQO1): NQO1 is a flavoprotein that is overexpressed in many human solid tumors. nih.govmdpi.commdpi.com It catalyzes the two-electron reduction of quinones to hydroquinones, a process that can lead to the generation of reactive oxygen species and subsequent cell death. nih.govmdpi.com Hybrids of 1,4-quinone with quinoline derivatives have been shown to be suitable substrates for NQO1. nih.govnih.govsemanticscholar.org The enzymatic conversion rates are dependent on the substituents on the quinoline scaffold, indicating that these compounds can be designed to selectively target cancer cells with high NQO1 levels. nih.govmdpi.com

Table 1: Inhibitory Potency of Selected Quinoline Analogues against Various Enzymes

| Compound Class | Enzyme Target | IC50 / Ki Value | Type of Inhibition |

|---|---|---|---|

| 4-N-phenylaminoquinolines | Acetylcholinesterase (AChE) | IC50 = 1.94 µM | Mixed-type |

| 4-N-phenylaminoquinolines | Butyrylcholinesterase (BChE) | IC50 = 28.37 µM | N/A |

| Quinolinyl-iminothiazolines | Alkaline Phosphatase | IC50 = 0.337 µM; Ki = 0.47 µM | Non-competitive |

| Quinolinones | Acetylcholinesterase (AChE) | IC50 = 0.29 µM; Ki = 79 nM | Non-competitive |

| Quinoline-triazole hybrids | Falcipain-2 | IC50 = 16.16 µM - 25.64 µM | N/A |

| Silibinin | Pyruvate Kinase M2 (PKM2) | IC50 = 0.91 µM; Ki = 0.61 µM | Competitive |

Receptor Interaction Profiling

The pharmacological effects of quinoline analogues are also mediated through their interactions with various cellular receptors. Understanding these interactions is key to elucidating their mechanism of action.

The binding affinity of a ligand for its receptor is a measure of the strength of their interaction. High binding affinity is often a prerequisite for potent biological activity. Molecular docking studies are frequently used to predict the binding affinity and interaction patterns of ligands with their target receptors.

For example, a study on 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a reported binding affinities ranging from -5.3 to -6.1 kcal/mol. nih.gov These in silico predictions help in identifying promising candidates for further experimental validation. nih.gov Similarly, ligand-based design approaches have been used to develop novel quinoline derivatives with improved binding affinity for targets like the Serine/threonine kinase STK10. nih.gov

Ligands can bind to receptors at two main types of sites: the orthosteric site, which is the primary binding site for the endogenous ligand, and allosteric sites, which are distinct from the orthosteric site. nih.gov Binding at an allosteric site can modulate the receptor's response to the endogenous ligand, either enhancing (positive allosteric modulation) or reducing (negative allosteric modulation) its effect. nih.gov

Quinoline-based compounds have been identified as both orthosteric inhibitors and allosteric modulators. For instance, some substituted quinolines have been shown to act as mixed-type inhibitors of the 20S proteasome, which is consistent with allosteric modulation where the inhibitor binds to a site different from the active site. nih.gov

In the context of G protein-coupled receptors (GPCRs), novel 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been developed as allosteric modulators of the A3 adenosine receptor. nih.gov These compounds can enhance the functional efficacy of the receptor's natural agonist. nih.gov Additionally, multi-substituted quinolines have been identified as allosteric HIV-1 integrase inhibitors (ALLINIs), which bind at the dimer interface of the enzyme, away from the catalytic site, to block viral replication. nih.gov

Modulation of Biological Pathways

The interaction of quinoline analogues with their molecular targets can lead to the modulation of complex biological pathways, which underlies their therapeutic effects.

Cancer-Related Pathways: Quinoline derivatives have been shown to interfere with multiple signaling pathways that are dysregulated in cancer. arabjchem.orgresearchgate.net They can inhibit receptor tyrosine kinases such as c-Met, EGFR, and VEGFR, which are crucial for cancer cell proliferation, survival, and angiogenesis. nih.govmdpi.com Furthermore, they can modulate key signaling cascades like the PI3K/Akt/mTOR pathway. nih.gov For example, imidazo[4,5-c]quinoline and thieno[3,2-c]quinoline derivatives have shown inhibitory activity against PI3K and mTOR kinases. nih.gov By inhibiting PKM2, quinoline analogues can disrupt the metabolic reprogramming in cancer cells known as the Warburg effect. nih.govnih.gov Some quinoline compounds have also been found to elicit a DNA damage response via p53 activation in cancer cells. biorxiv.org

Inflammatory Pathways: The NF-κB family of transcription factors are central regulators of inflammatory responses, and their dysregulation is linked to chronic inflammatory diseases and cancer. nih.govresearchgate.netliverpool.ac.uk Novel quinoline molecules have been identified as inhibitors of the canonical NF-κB pathway. nih.govresearchgate.net These compounds can inhibit the transcription of NF-κB target genes, potentially by interfering with the DNA-binding activity of the NF-κB transcription factor. nih.govliverpool.ac.uk This suggests a mechanism for the anti-inflammatory properties observed with some quinoline derivatives.

Parasitic Life Cycle Pathways: In parasitic diseases like malaria and leishmaniasis, quinoline compounds interfere with essential parasite survival pathways. researchgate.netresearchgate.net The antimalarial activity of many quinolines is attributed to the inhibition of hemozoin formation in the parasite's food vacuole. nih.govresearchgate.net By inhibiting enzymes like Falcipain-2, they disrupt the parasite's ability to digest host hemoglobin, leading to starvation and death. nih.govnih.gov In Leishmania, 2-substituted quinolines have shown efficacy by inducing oxidative stress and causing ultrastructural damage to the parasite. nih.govnih.gov

Pathway Analysis in Cellular Systems

Pathway analysis for quinoline-based compounds frequently points towards interference with fundamental cellular processes, including DNA replication and repair, and cell cycle regulation. Many quinoline derivatives exert their effects by targeting key enzymes involved in these pathways. For instance, studies on various quinoline analogues have suggested that their cytotoxic or therapeutic effects could be mediated through the modulation of signaling pathways related to apoptosis (programmed cell death) and cell proliferation. The structural characteristics of the quinoline core, combined with various substitutions, allow these molecules to interact with a diverse range of biological targets, leading to complex downstream effects on cellular signaling cascades.

Gene Expression and Protein Regulation Studies (e.g., Huntingtin Protein Splicing Modulation)

The regulation of gene expression and protein function is a critical aspect of cellular homeostasis and is often disrupted in disease states. Small molecules, including those with a quinoline scaffold, have been investigated for their ability to modulate these processes. A significant area of research is the development of small molecules that can modify the splicing of pre-messenger RNA (pre-mRNA), a crucial step in gene expression.

Huntington's disease (HD) is a neurodegenerative disorder caused by a mutation in the huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT). nih.govnih.gov A promising therapeutic strategy for HD is to lower the levels of the mHTT protein. nih.govnih.gov Recent advancements have identified orally bioavailable small molecules that can modulate the pre-mRNA splicing of the HTT gene. nih.gov These compounds promote the inclusion of a pseudoexon containing a premature termination codon, which leads to the degradation of the HTT mRNA and a subsequent reduction in the levels of the HTT protein. nih.gov This innovative approach highlights the potential for quinoline-containing compounds to be developed as specific regulators of gene expression for therapeutic purposes. ptcbio.comptcbio.com

Below is a table summarizing the effects of certain splicing modifiers on Huntingtin mRNA levels.

| Compound Class | Target Gene | Mechanism of Action | Effect on mRNA |

| Splicing Modifiers | Huntingtin (HTT) | Inclusion of a pseudoexon with a premature termination codon | Degradation of HTT mRNA |

Deoxyribonucleic Acid (DNA) and Protein Interaction Mechanisms (e.g., DNA-Topoisomerase Complexes)

A well-established mechanism of action for many quinoline derivatives is their interaction with DNA and enzymes that modulate DNA topology, such as topoisomerases. nih.govnih.gov Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. nih.gov There are two main types: topoisomerase I, which creates single-strand breaks, and topoisomerase II, which introduces double-strand breaks. nih.gov

Certain quinoline alkaloids have been shown to act as intercalative topoisomerase inhibitors. researchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can distort the DNA structure and inhibit the function of enzymes that bind to DNA, such as topoisomerases and DNA polymerases. By stabilizing the complex between topoisomerase and DNA, these compounds can lead to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. mdpi.com

For example, derivatives of olivacine, a pyridocarbazole alkaloid with a quinoline-like structure, have been shown to interact with DNA and inhibit topoisomerase II. mdpi.com Molecular docking studies suggest that these compounds can bind to DNA through van der Waals forces, hydrogen bonds, and π-π stacking interactions. mdpi.com The stabilization of the DNA-topoisomerase II complex by such molecules is a key mechanism for their anticancer activity. mdpi.com

The table below outlines the interaction of different quinoline derivatives with DNA and topoisomerase.

| Compound/Derivative | Interaction with DNA | Interaction with Topoisomerase | Resulting Effect |

| Olivacine Derivatives | Intercalation, van der Waals forces, hydrogen bonding | Inhibition of Topoisomerase II | Stabilization of DNA-Topoisomerase complex, DNA damage |

| Pyrazolo[4,3-f]quinolines | Not specified | Inhibition of Topoisomerase I/IIα | Anticancer activity |

| Quinoline Alkaloids | Intercalation (theoretically) | Potential inhibition | Electronically favorable π-π interactions |

Preclinical Pharmacological Evaluation of 3 1 Isopropylpyrrolidin 2 Yl Quinoline Derivatives

In Vitro Efficacy Assessments

Antimicrobial Activity (Bacterial and Fungal Strains)

Quinoline (B57606) derivatives have been extensively studied for their potential to combat microbial infections. Research into various substituted quinolines has revealed significant activity against a panel of pathogenic bacteria and fungi.

A series of novel quinoline derivatives demonstrated excellent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against bacterial strains such as Bacillus cereus, Staphylococcus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net The same study also found these compounds to be potent against fungal strains, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. researchgate.net

In another study, quinoline-thiazole derivatives were synthesized and evaluated. One of the most active compounds, a naphthalen-1-yl substituted derivative, showed significant cytotoxicity against fungal cells. acs.org Specifically, certain derivatives displayed high efficacy against C. parapsilosis, with MIC₉₀ values below 0.06 μg/mL. acs.org The antibacterial screening of these compounds also identified derivatives that were four times more effective against E. coli strains than the reference drug chloramphenicol. acs.org

Furthermore, other research has focused on quinoline derivatives incorporating moieties like sulfonyl, benzoyl, or propargyl. These compounds have shown excellent MIC values against both bacteria and fungi, with some derivatives exhibiting enhanced activity when used in combination with standard reference drugs. researchgate.net Quinoline-based hydroxyimidazolium hybrids have also been prepared, showing notable antifungal activity against Cryptococcus neoformans and various Candida and Aspergillus species. apjhs.com

| Compound Class | Bacterial Strains | Fungal Strains | Observed Activity (MIC) |

|---|---|---|---|

| Novel Quinoline Derivatives | Bacillus cereus, Staphylococcus, Pseudomonas aeruginosa, Escherichia coli | Aspergillus flavus, A. niger, Fusarium oxysporum, C. albicans | 3.12 - 50 µg/mL |

| Quinoline-Thiazole Derivatives | E. coli | C. parapsilosis, C. albicans, C. glabrata | MIC₉₀ < 0.06 µg/mL (for C. parapsilosis) |

| Quinoline-based Hydroxyimidazolium Hybrids | Not specified | Cryptococcus neoformans, Candida spp., Aspergillus spp. | MIC = 15.6 µg/mL (for C. neoformans) |

Antiprotozoal Activity (e.g., Antileishmanial, Antimalarial)

The quinoline core is famously present in antimalarial drugs like quinine and chloroquine. Modern research continues to explore quinoline derivatives for a range of protozoal diseases, including leishmaniasis, Chagas disease, and malaria.

Several quinoline derivatives have demonstrated significant broad-spectrum antiprotozoal activity. nih.govresearchgate.netuantwerpen.be In one study, derivatives incorporating arylnitro and aminochalcone moieties were evaluated against a panel of trypanosomatid parasites. nih.govresearchgate.netuantwerpen.be Compounds exhibited submicromolar activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness, with half-maximal effective concentration (EC₅₀) values as low as 0.19 µM. nih.govresearchgate.netuantwerpen.be These compounds also showed considerable activity against T. b. brucei (EC₅₀ of 0.4 µM), T. cruzi (EC₅₀ of 4.6 µM), and Leishmania infantum (EC₅₀ of 10.1 µM). uantwerpen.be

Other studies have confirmed the potent trypanocidal effect of novel quinolines. Against intracellular amastigotes of T. cruzi, quinoline derivatives have shown EC₅₀ values ranging from 0.1 to 0.6 µM, proving more effective than the reference drug benznidazole. nih.gov These compounds were also highly active against African trypanosomes, with EC₅₀ values of ≤0.25 µM. nih.gov

In the context of leishmaniasis, 8-hydroxyquinoline has been shown to eliminate both promastigote and amastigote forms of various Leishmania species, including L. amazonensis, L. infantum, and L. braziliensis. mdpi.com Fluorine-containing 3-aminoquinoline derivatives were found to be more than twice as potent as the reference drug geneticin against the intracellular form of Leishmania mexicana, with IC₅₀ values of 41.9 µM. nih.gov

Regarding malaria, a series of quinoline-4-carboxamides were optimized from a screening hit (EC₅₀ = 120 nM) to lead molecules with low nanomolar in vitro potency against Plasmodium falciparum. nih.govacs.org Additionally, certain (S)-amino-alcohol quinoline derivatives displayed steady activity against a panel of P. falciparum clones with varying resistance profiles. nih.gov

| Compound Class | Parasite | Observed Activity (EC₅₀/IC₅₀) |

|---|---|---|

| Quinoline-aminochalcone derivatives | Trypanosoma brucei rhodesiense | 0.19 µM |

| Trypanosoma brucei brucei | 0.4 µM | |

| Trypanosoma cruzi | 4.6 µM | |

| Leishmania infantum | 10.1 µM | |

| N-(2-phenylquinolin-7-yl)benzamides | T. cruzi (amastigotes) | 0.1 - 0.6 µM |

| 3-Aminoquinoline derivatives | Leishmania mexicana | 41.9 µM |

| Quinoline-4-carboxamides | Plasmodium falciparum | Low nanomolar |

Antiproliferative and Cytostatic Effects in Cancer Cell Lines

The potential of quinoline derivatives as anticancer agents is an area of intense investigation. nih.gov These compounds have been shown to exert antiproliferative and cytostatic effects against a variety of human cancer cell lines through diverse mechanisms of action.

A number of 2,3-diarylquinoline derivatives were evaluated for their antiproliferative activities against cancer cell lines including human hepatocellular carcinoma (Hep G2, Hep 3B), non-small cell lung cancer (A549, H1299), and breast cancer (MCF-7, MDA-MB-231). One of the most active compounds, 6-fluoro-2,3-bis{4-[2-(piperidin-1-yl)ethoxy]phenyl}quinoline, exhibited potent activity against Hep 3B and MDA-MB-231 cell lines with GI₅₀ values of 0.71 µM and 0.72 µM, respectively.

In another study, quinoline-based oxadiazole analogues were found to exhibit sub-micromolar anti-proliferative activity in Bcl-2-expressing cancer cell lines, indicating their potential as Bcl-2 inhibitors. mdpi.com Furthermore, other research has identified 2,3-disubstituted quinoline derivatives with cytotoxic activity against breast (MCF-7) and ovarian (PA-1) carcinoma cell lines.

| Compound Class | Cancer Cell Line | Observed Activity (GI₅₀/IC₅₀) |

|---|---|---|

| 2,3-Diarylquinolines | Hep 3B (Hepatocellular Carcinoma) | 0.71 µM |

| MDA-MB-231 (Breast Cancer) | 0.72 µM | |

| Quinoline-based oxadiazoles | Bcl-2-expressing cancer cells | Sub-micromolar |

| 3-Quinoline derivatives | MCF-7 (Breast Cancer) | 29.8 - 40.4 µmol L⁻¹ |

Other Biologically Relevant Activities (e.g., Anti-inflammatory, Anticonvulsant)

Beyond their anti-infective and anticancer properties, quinoline derivatives have shown promise in other therapeutic areas.

Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory potential of quinoline derivatives. nih.govresearchgate.neteurekaselect.comresearchgate.net Certain 2-substituted 3-arylquinoline derivatives were found to inhibit the production of nitric oxide (NO) and decrease the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-activated macrophages. nih.govresearchgate.net Another study demonstrated that a specific quinoline derivative significantly inhibited the LPS-induced production of TNF-α and IL-6 in a dose-dependent manner in mouse macrophages. researchgate.net Furthermore, an indolo[2,3-b]quinoline derivative loaded into nanoparticles showed significant anti-inflammatory effects in an experimental model by increasing antioxidant levels and decreasing inflammatory mediators. nih.gov

Anticonvulsant Activity: The structural features of quinoline have been incorporated into molecules designed to treat neurological disorders, including epilepsy. Research on hybrid compounds containing both pyrrolidine-2,5-dione and thiophene rings—structurally related to the target compound—has identified derivatives with a broad spectrum of anticonvulsant activity in maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov Other studies on 3-phenyl-pyrrolidine-2,5-dione derivatives have also yielded compounds with potent anticonvulsant effects. mdpi.com A series of 8-substituted quinolines with a 2-hydroxypropyloxyquinoline moiety also displayed excellent anticonvulsant activities. researchgate.net These findings suggest that the quinoline scaffold, particularly when combined with other pharmacophores like the pyrrolidine (B122466) ring, is a promising basis for the development of novel anticonvulsant agents. mdpi.comnih.gov

In Vivo Proof-of-Concept Studies in Disease Models

Efficacy in Parasitic Infection Models

The promising in vitro activity of quinoline derivatives has been translated into in vivo efficacy in various animal models of parasitic diseases.

In a mouse model of trypanosomiasis, potent and selective quinoline candidates demonstrated significant therapeutic effects. One derivative, DB2186, achieved a 70% reduction in the parasitemia load in T. cruzi infected mice and cured 2 out of 4 mice infected with T. brucei. nih.gov Another compound, DB2217, was even more effective, curing all 4 mice infected with T. brucei. nih.gov

Quinoline derivatives have also shown excellent oral efficacy in rodent models of malaria. nih.govacs.org Several quinoline-4-carboxamides exhibited ED₉₀ values below 1 mg/kg when administered orally for four days in a P. berghei malaria mouse model. nih.govacs.org In another study, (S)-amino-alcohol quinoline derivatives provided survival rates in a P. berghei mouse model that were comparable to the established antimalarial drug mefloquine. nih.gov

The in vivo efficacy against leishmaniasis has also been established. Subcutaneous injection of 8-hydroxyquinoline in BALB/c mice infected with L. amazonensis was shown to reduce tissue parasitism. mdpi.com A separate study evaluated quinoline derivatives in an animal model of L. panamensis infection, corroborating the potential of these compounds against cutaneous leishmaniasis. nih.govmdpi.com

| Compound | Disease Model | Animal Model | Key Efficacy Finding |

|---|---|---|---|

| DB2186 | Trypanosomiasis (T. cruzi) | Mouse | 70% reduction in parasitemia |

| DB2217 | Trypanosomiasis (T. brucei) | Mouse | 100% cure rate |

| Quinoline-4-carboxamides | Malaria (P. berghei) | Mouse | Oral ED₉₀ < 1 mg/kg |

| (S)-amino-alcohol quinolines | Malaria (P. berghei) | Mouse | Survival rates similar to mefloquine |

| 8-Hydroxyquinoline | Leishmaniasis (L. amazonensis) | Mouse (BALB/c) | Reduced tissue parasitism |

Therapeutic Potential in Neurodegenerative Disease Models

Initial preclinical investigations into the therapeutic efficacy of 3-(1-Isopropylpyrrolidin-2-yl)quinoline and its derivatives have focused primarily on their potential as modulators of key pathological targets in neurodegenerative diseases, particularly Alzheimer's disease. While comprehensive in vivo data remains limited, preliminary studies and computational models suggest a promising profile for this class of compounds.

Research has indicated that quinoline derivatives can exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. researchgate.netnih.gov A deficit in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease. By inhibiting AChE, these compounds could potentially increase acetylcholine levels in the brain, thereby alleviating some of the cognitive symptoms associated with the disease.

Furthermore, some quinoline derivatives have been investigated for their ability to target other enzymes implicated in the progression of neurodegenerative diseases, such as beta-site APP cleaving enzyme-1 (BACE1) and glycogen synthase kinase 3-beta (GSK3β). nih.gov Inhibition of BACE1 can reduce the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients. GSK3β is involved in the hyperphosphorylation of tau protein, another key pathological feature of the disease that leads to the formation of neurofibrillary tangles.

While these findings are promising, it is crucial to note that they are based on broader studies of quinoline derivatives and in silico models. Specific in vivo studies using animal models of neurodegenerative diseases are necessary to validate the therapeutic potential of this compound itself.

Validation of Biological Plausibility in Animal Systems

The biological plausibility of this compound derivatives as therapeutic agents for neurodegenerative diseases is supported by the known pharmacological activities of the quinoline and pyrrolidine scaffolds. nih.govnih.govresearchgate.net The quinoline moiety is a versatile heterocyclic structure found in numerous biologically active compounds with a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govresearchgate.netresearchgate.net Its presence in several approved drugs underscores its potential as a pharmacophore.

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is another privileged scaffold in medicinal chemistry. nih.govresearchgate.net Its three-dimensional structure allows for diverse substitutions and interactions with biological targets. The combination of the quinoline and pyrrolidine rings in this compound creates a unique chemical entity with the potential for multi-target engagement within the central nervous system.

While direct in vivo evidence for the biological actions of this compound in animal systems is not yet available in the public domain, the known ability of many quinoline derivatives to cross the blood-brain barrier is a critical factor supporting their potential for treating neurological disorders. Future preclinical studies will need to focus on demonstrating target engagement and downstream biological effects in relevant animal models to fully validate the biological plausibility of this compound class for neurodegenerative diseases.

Dose-Response Relationships in Preclinical Models

Establishing a clear dose-response relationship is a fundamental step in the preclinical evaluation of any new therapeutic candidate. This involves determining the range of doses over which a compound produces a therapeutic effect and identifying the dose at which the optimal response is achieved with minimal side effects.

Currently, there is no publicly available data from preclinical studies that specifically details the dose-response relationships of this compound or its close derivatives in animal models of neurodegenerative disease. Such studies would typically involve administering a range of doses of the compound to transgenic or pharmacologically-induced animal models and assessing the impact on relevant biomarkers and behavioral outcomes.

The determination of a dose-response curve is essential for defining the therapeutic window of a drug and for guiding the selection of appropriate doses for future clinical trials. The absence of this information for this compound highlights the early stage of its development and the need for further comprehensive preclinical investigation.

Computational Chemistry and Rational Drug Design for 3 1 Isopropylpyrrolidin 2 Yl Quinoline Research

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been published that include 3-(1-Isopropylpyrrolidin-2-yl)quinoline in the training or test set. Therefore, there is no information on the structural features of this specific compound contributing to a predictive model of biological activity.

Predictive Model Development for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of rational drug design. nih.gov These mathematical models aim to establish a statistically significant correlation between the structural or physicochemical properties of a group of molecules and their biological activity. nih.govnih.gov For a compound like this compound, a predictive model would be built using a "training set" of structurally similar quinoline (B57606) derivatives with known biological activities against a specific target (e.g., an enzyme or receptor). nih.govmdpi.com

Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are advanced 3D-QSAR methods. nih.gov They generate 3D grid-based contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties of a molecule can be modified to either increase or decrease its biological activity. mdpi.comnih.gov For instance, a CoMFA model might reveal that a bulky substituent is favored in one region of the molecule, while an electronegative group is preferred in another to enhance binding to a biological target. mdpi.com

The robustness and predictive power of these models are assessed through rigorous internal and external validation methods, using statistical metrics like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). mdpi.comnih.gov A high q² value (typically > 0.5) indicates good predictive ability. nih.gov Studies on various quinoline derivatives have successfully produced robust QSAR models with high predictive accuracy, demonstrating the utility of these methods for this class of compounds. nih.govnih.gov

Table 1: Example of a 2D-QSAR Data Set for a Hypothetical Series of Quinoline-Pyrrolidine Analogs

This interactive table illustrates the type of data used to build a QSAR model. It correlates calculated molecular descriptors with experimentally observed biological activity (pIC50).

| Compound | R1-substituent | R2-substituent | Molecular Weight ( g/mol ) | LogP | pIC50 (Experimental) | pIC50 (Predicted) |

| Analog 1 | Isopropyl | H | 254.37 | 3.5 | 6.8 | 6.7 |

| Analog 2 | Ethyl | H | 240.34 | 3.1 | 6.5 | 6.4 |

| Analog 3 | Isopropyl | 6-Fluoro | 272.36 | 3.7 | 7.2 | 7.3 |

| Analog 4 | Isopropyl | 7-Chloro | 288.82 | 4.1 | 7.5 | 7.4 |

| Analog 5 | Cyclopentyl | H | 280.42 | 4.0 | 7.1 | 7.0 |

Descriptor Parameter Analysis (e.g., Quantum Chemistry Indices)

The predictive power of any QSAR model hinges on the selection of appropriate molecular descriptors. These are numerical values that quantify different physicochemical or structural properties of a molecule. For quinoline derivatives, a wide range of descriptors are considered, including:

Topological Descriptors: These describe the connectivity and shape of the molecule, such as the number of rings or branching indices.

Electronic Descriptors: These relate to the electron distribution. Examples include partial atomic charges, dipole moment, and quantum chemistry indices. nih.gov

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume or surface area. nih.gov

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, with LogP (the logarithm of the octanol-water partition coefficient) being the most common.

Quantum chemistry indices, often calculated using methods like Density Functional Theory (DFT), provide highly detailed electronic descriptors. arabjchem.org Quantities like the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO) are crucial. The HOMO-LUMO energy gap can indicate a molecule's chemical reactivity and stability. arabjchem.org Studies on quinoline derivatives have shown that properties like molar refractivity, van der Waals volume, electron density, and electronegativity can be pivotal in determining biological activity. nih.gov For example, analysis might show that increasing the electron-donating capacity at a specific position on the quinoline ring enhances its activity.

Table 2: Key Molecular Descriptors and Their Potential Influence on the Biological Activity of Quinoline Analogs

This table outlines common descriptors and their general interpretation in rational drug design, as would be applied to this compound.

| Descriptor Class | Specific Descriptor | Typical Calculation Method | Potential Influence on Activity |

| Quantum Chemical | HOMO Energy | DFT | Relates to electron-donating ability; higher energy can indicate higher reactivity. |

| Quantum Chemical | LUMO Energy | DFT | Relates to electron-accepting ability; lower energy can indicate higher reactivity. |

| Quantum Chemical | HOMO-LUMO Gap | DFT | Indicates chemical stability and polarizability. |

| Electronic | Dipole Moment | Ab initio, DFT | Affects solubility and ability to interact with polar protein residues. |

| Steric/Topological | Molecular Volume (VABC) | 2D/3D Modeling | Influences fit within a receptor's binding pocket; can be favorable or unfavorable. nih.gov |

| Hydrophobic | LogP | ClogP, ALOGP | Affects membrane permeability and binding to hydrophobic pockets in proteins. |

| Electronic | Molar Refractivity (AMR) | 2D Modeling | Describes molecular polarizability and can negatively correlate with activity. nih.gov |

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling and Bioavailability Prediction

Beyond predicting a compound's potency, rational drug design must also consider its "drug-likeness." A highly potent compound is useless if it cannot reach its target in the body. In silico ADME profiling predicts the absorption, distribution, metabolism, and excretion properties of a molecule. nih.govresearchgate.net These predictions are vital for weeding out candidates with poor pharmacokinetic profiles early in the discovery process, thereby preventing costly late-stage failures. nih.gov Various computational models and software platforms are used to estimate these properties based on the molecule's structure. researchgate.netnih.gov

Absorption and Distribution Prediction

Absorption refers to how a drug enters the bloodstream, typically after oral administration. Key predicted parameters include:

Human Intestinal Absorption (HIA): Predicts the percentage of the drug absorbed from the gut. Quinoline derivatives often show good predicted HIA.

Caco-2 Permeability: Models the flux of a compound across the intestinal epithelial cell barrier.

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can remove drugs from cells, reducing their absorption and bioavailability. Predicting if a compound is a substrate for P-gp is crucial.

Distribution describes where the drug goes in the body after absorption. Important predicted parameters include:

Plasma Protein Binding (PPB): Drugs that are highly bound to plasma proteins (like albumin) are less available to act on their target. Predictions for quinoline-based compounds often indicate a potential to be protein-bound. nih.gov

Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross into the central nervous system. This is a desirable property for drugs targeting the brain but undesirable for peripherally acting drugs due to potential side effects.

Table 3: Predicted In Silico ADME Properties for this compound and Related Analogs

This table provides an example of a typical ADME prediction report for a series of compounds.

| Compound | MW (<500) | LogP (<5) | H-Bond Donors (<5) | H-Bond Acceptors (<10) | BBB Permeant? | HIA |

| This compound | 254.37 | 3.5 | 0 | 2 | Yes | High |

| Analog 1 (Ethyl) | 240.34 | 3.1 | 0 | 2 | Yes | High |

| Analog 2 (6-Fluoro) | 272.36 | 3.7 | 0 | 2 | Yes | High |

| Analog 3 (7-OH) | 270.37 | 2.9 | 1 | 3 | No | High |

Metabolic Stability and Excretion Pathways

Metabolism involves the chemical modification of drugs by the body, primarily by the cytochrome P450 (CYP) family of enzymes in the liver. nih.gov In silico models predict:

CYP Inhibition: Whether a compound is likely to inhibit key CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Inhibition can lead to dangerous drug-drug interactions.

CYP Substrate: Which CYP isozymes are likely to metabolize the compound.

Metabolic Stability: This is a crucial parameter, often expressed as an in vitro half-life (t½) in liver microsomes. proquest.com Compounds that are metabolized too quickly have a short duration of action, while those that are highly resistant to metabolism might accumulate to toxic levels. Studies on some quinoline derivatives have suggested that the quinoline ring itself can be resistant to metabolism. nih.gov

Table 4: Predicted Metabolic Profile for this compound

This table summarizes the kind of metabolic predictions that guide drug development.

| Parameter | Prediction | Implication for Drug Development |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Lower risk of interactions with the most common metabolic pathway. |

| CYP Substrate | CYP2D6, CYP3A4 | Identifies primary enzymes responsible for clearance. |

| Metabolic Stability (t½) | Moderate | Suggests the compound is not cleared too rapidly, allowing for a reasonable duration of action. |

| Total Clearance | Low to Moderate | Indicates the compound may not be eliminated from the body too quickly. |

Future Research Trajectories for 3 1 Isopropylpyrrolidin 2 Yl Quinoline and Analogues

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that can be harsh and environmentally taxing. researchgate.netnih.gov Future research will increasingly focus on the development of novel, more efficient, and ecologically sustainable synthetic routes.

Key areas of development include:

Green Chemistry: The principles of green chemistry are being actively applied to quinoline synthesis to minimize waste, reduce energy consumption, and utilize less hazardous materials. ijpsjournal.comacs.orgbenthamdirect.com This includes the use of environmentally benign solvents like water and ionic liquids, as well as energy-efficient techniques such as microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis. ijpsjournal.comfrontiersin.org

Catalysis: The use of novel catalysts is a cornerstone of modern synthetic chemistry. For quinoline synthesis, research is exploring the use of reusable and eco-friendly catalysts, such as FeCl3.6H2O and nanocatalysts, to improve reaction efficiency and reduce environmental impact. tandfonline.comacs.org Formic acid has also emerged as a green and versatile catalyst for the direct synthesis of quinolines. ijpsjournal.com

One-Pot Reactions: Multi-component, one-pot reactions offer a streamlined approach to synthesizing complex molecules like quinoline derivatives, reducing the number of steps and purification processes required. frontiersin.org

Table 1: Eco-Friendly Synthetic Approaches for Quinoline Derivatives

| Approach | Description | Advantages | References |

|---|---|---|---|

| Microwave-Assisted Synthesis (MAS) | Utilizes microwave radiation to accelerate reaction times. | Faster reactions, improved yields, energy efficient. | ijpsjournal.com |

| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to enhance chemical reactions. | Reduced reaction times, milder conditions. | ijpsjournal.com |

| Use of Green Catalysts | Employs non-toxic, reusable catalysts like FeCl3.6H2O. | Environmentally benign, cost-effective, reusable. | tandfonline.com |

| Solvent-Free Reactions | Conducts reactions without the use of harmful organic solvents. | Reduced waste, lower environmental impact. | frontiersin.org |

Advanced Structure-Activity Relationship Elucidation and Predictive Modeling

A deep understanding of the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship or SAR) is crucial for rational drug design. rsc.org Future research will leverage advanced computational tools to refine our understanding of the SAR for 3-(1-Isopropylpyrrolidin-2-yl)quinoline and its analogues.

Key methodologies include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities. nih.govjlu.edu.cn 2D and 3D-QSAR models are being developed to predict the activity of new quinoline derivatives, thereby streamlining the drug discovery process. mdpi.commdpi.comtandfonline.com

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. nih.govnih.gov Pharmacophore models for quinoline derivatives can be used to screen large compound libraries for new potential drug candidates. nih.gov

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a target protein. nih.gov It provides valuable insights into the binding interactions between quinoline derivatives and their molecular targets, guiding the design of more potent inhibitors. nih.govresearchgate.net

Identification of Undiscovered Molecular Targets and Polypharmacology

While some molecular targets of quinoline derivatives are known, there is a vast potential to identify novel targets and to understand the polypharmacology of these compounds (their ability to interact with multiple targets). researchgate.netnih.govorientjchem.org

Future research will focus on:

Target Identification: Employing techniques like reverse pharmacophore mapping and affinity-based proteomics to identify new protein targets for this compound and its analogues. nih.gov

Polypharmacology Profiling: Systematically screening these compounds against a broad panel of biological targets to understand their multi-target engagement. This can reveal unexpected therapeutic opportunities and potential off-target effects. The diverse biological activities of quinoline derivatives, including anticancer, antimicrobial, and anti-inflammatory effects, suggest a rich polypharmacological landscape. nih.govnih.govresearchgate.net

Development of Advanced In Vitro and In Vivo Models for Efficacy Studies

To accurately assess the therapeutic potential of new drug candidates, it is essential to have robust and predictive preclinical models. Future research will focus on developing and utilizing more sophisticated in vitro and in vivo models.

Key advancements include:

3D Cell Culture Models: Three-dimensional (3D) cell culture systems, such as organoids, more closely mimic the complex microenvironment of human tissues compared to traditional 2D cell cultures. numberanalytics.comnih.govyoutube.com These models are particularly valuable for studying neurological disorders and for testing the efficacy of compounds like this compound in a more physiologically relevant context. numberanalytics.comnih.gov

Humanized Animal Models: The development of animal models that are genetically modified to express human genes or cells can provide more accurate predictions of how a drug will behave in humans.

In Vivo Imaging: Advanced imaging techniques allow for the real-time monitoring of drug distribution and target engagement in living animals, providing crucial information about the pharmacokinetics and pharmacodynamics of new compounds.

Table 2: Comparison of Cell Culture Models

| Model Type | Description | Advantages | Limitations | References |

|---|---|---|---|---|

| 2D Cell Culture | Cells grown in a single layer on a flat surface. | Simple, inexpensive, high-throughput. | Lacks the complexity of native tissue. | numberanalytics.comyoutube.com |

| 3D Cell Culture (Organoids) | Self-organizing 3D structures that mimic the architecture and function of organs. | More physiologically relevant, better for studying cell-cell interactions. | More complex to culture, lower throughput. | numberanalytics.comnih.govyoutube.com |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the drug discovery process. mdpi.comnih.gov For this compound and its analogues, these technologies can be applied across the entire discovery pipeline.

Key applications include:

Predictive Modeling: AI and ML algorithms can be used to build more accurate QSAR models, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify potential drug-target interactions. nih.govnih.govnih.gov

De Novo Drug Design: Generative AI models can design novel quinoline derivatives with desired properties, expanding the chemical space for exploration. azoai.com A recent study demonstrated the use of a medical generative adversarial network (MedGAN) to successfully generate thousands of novel quinoline scaffolds. azoai.com

Reaction Prediction and Synthesis Planning: ML models can predict the outcomes of chemical reactions and assist in planning the most efficient synthetic routes for new compounds. doaj.org For instance, an artificial neural network model has been developed to predict the regioselectivity of C-H functionalization in quinolines with high accuracy. doaj.orgresearchgate.net

The integration of these advanced research trajectories holds immense promise for unlocking the full therapeutic potential of this compound and its analogues, ultimately leading to the development of novel and effective medicines.

Q & A

Q. What are the common synthetic routes for preparing 3-(1-isopropylpyrrolidin-2-yl)quinoline, and what are their key intermediates?

Answer: The synthesis of this compound typically involves cyclization strategies. For example:

- Cyclization of diallylaminoquinolines (e.g., via bromination or oxidation) to form pyrrolidine-fused quinoline cores .

- Reaction of 4-chloro-N-quinolinylbutanamides with nucleophiles, enabling functionalization at the pyrrolidine nitrogen .

- Microwave-assisted Leimgruber-Batcho reactions for accelerating heterocycle formation, reducing reaction times from hours to minutes .

Key intermediates include 3-pyrrolin-1-ylquinolines and N-quinolinylbutanamides, which are precursors for introducing substituents like isopropyl groups.

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

Answer:

- Chromatographic purification : HPLC or column chromatography with polar solvents (e.g., ethyl acetate/hexane gradients) to isolate isomers .

- Spectroscopic characterization :

Advanced Research Questions

Q. How do computational models (e.g., CoMFA, HQSAR) guide the optimization of this compound derivatives for biological activity?

Answer:

- CoMFA (Comparative Molecular Field Analysis) : Predicts steric/electrostatic fields to correlate substituent effects with activity. For example:

- Hydrophobic substituents at the pyrrolidine nitrogen enhance blood-brain barrier penetration .

- Electron-withdrawing groups on quinoline improve binding to tyrosine kinase receptors .

- HQSAR (Hierarchical Quantitative Structure-Activity Relationship) : Generates fragment-based contribution maps, identifying critical regions (e.g., quinoline C-3 position) for modulating antioxidant activity .

Q. Table 1: Substituent Effects on IC₅₀ (Tyrosinase Inhibition)

| Substituent Position | Functional Group | IC₅₀ (µM) |

|---|---|---|

| Quinoline C-6 | -OCH₃ | 12.4 |

| Pyrrolidine N | -iPr | 8.9 |

| Quinoline C-8 | -Cl | 18.7 |

| Data derived from indoloquinoline analogs . |

Q. What are the challenges in achieving regioselective functionalization of this compound?

Answer:

- Competing reaction pathways : Bromination at quinoline C-2 vs. C-4 due to electron density variations. Use of Lewis acids (e.g., FeCl₃) directs electrophilic substitution to C-4 .

- Steric hindrance : The isopropyl group on pyrrolidine limits access to the N-atom for alkylation. Microwave-assisted conditions improve reaction efficiency .

- Side reactions : Oxidative degradation of the pyrrolidine ring under harsh conditions (e.g., HNO₃). Mild oxidants like MnO₂ are preferred .

Q. How do substituents on the quinoline core influence the compound’s interaction with biological targets (e.g., kinases)?

Answer:

- C-3 position : Critical for hydrogen bonding with kinase ATP-binding pockets. A pyrrolidine ring enhances conformational flexibility, improving fit .

- C-6/C-7 methoxy groups : Increase hydrophobicity, promoting membrane permeability but reducing solubility. Balancing logP values (2.5–3.5) is key .

- C-8 halogens (Cl, Br) : Strengthen π-π stacking with aromatic residues in target proteins (e.g., EGFR) .

Q. What mechanistic insights explain the compound’s reactivity under varying pH and temperature conditions?

Answer:

- Acidic conditions : Protonation of the quinoline nitrogen increases electrophilicity, facilitating nucleophilic attacks at C-2 .

- High temperatures (>100°C) : Promote ring-opening of pyrrolidine, leading to decomposition. Optimal stability is observed at 25–60°C .

- Alkaline conditions : Deprotonation of the isopropylpyrrolidine nitrogen triggers dimerization via Ullmann-type coupling .

Q. How can contradictions in biological activity data across studies be resolved?

Answer:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .

- Structural analogs : Compare with indoloquinoline derivatives (e.g., cryptolepine) to distinguish scaffold-specific effects .

- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for tyrosinase inhibition) to identify consensus trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.